molecular formula C9H11BrN2O B15045213 2-Bromo-4-(oxan-4-yl)pyrimidine

2-Bromo-4-(oxan-4-yl)pyrimidine

Cat. No.: B15045213
M. Wt: 243.10 g/mol
InChI Key: NEOATTNLPFDLAQ-UHFFFAOYSA-N
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Description

2-Bromo-4-(oxan-4-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 2-position and an oxan-4-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(oxan-4-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the oxan-4-yl group. One common method involves the reaction of 2-bromopyrimidine with an oxan-4-yl derivative under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(oxan-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(oxan-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloropyrimidine: Similar in structure but with a chlorine atom instead of the oxan-4-yl group.

    2-Bromo-4-methylpyrimidine: Contains a methyl group at the 4-position instead of the oxan-4-yl group.

    2-Bromo-4-ethoxypyrimidine: Features an ethoxy group at the 4-position.

Uniqueness

2-Bromo-4-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-4-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C9H11BrN2O/c10-9-11-4-1-8(12-9)7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2

InChI Key

NEOATTNLPFDLAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=NC=C2)Br

Origin of Product

United States

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